2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
Description
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride is a spirocyclic secondary amine hydrochloride salt characterized by a bicyclic structure combining a six-membered azaspiro ring and an ethanol substituent.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H |
InChI Key |
GRNXGHQAKZMAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(C2)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Summary
| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Notes/Yield |
|---|---|---|---|---|
| 1 | Cyclobutane-1,1-dicarboxylic acid | Ethanol, thionyl chloride (SOCl2), 0 °C to 80 °C, 3 h; solvent removal | Diethyl cyclobutane-1,1-dicarboxylate (intermediate) | Esterification |
| 2 | Diethyl cyclobutane-1,1-dicarboxylate | Lithium aluminum hydride (LiAlH4) in diethyl ether, 0 °C to RT, 30 min | 1,1-Cyclobutanedimethanol | Reduction to diol; 11.5 g isolated |
| 3 | 1,1-Cyclobutanedimethanol | Methanesulfonyl chloride, triethylamine, dichloromethane, 0 °C, 3 h | 1,1-Cyclobutanedimethanol disulfonate | Activation for cyclization |
| 4 | 1,1-Cyclobutanedimethanol disulfonate + 2-nitrobenzenesulfonamide | Potassium carbonate, DMSO, heating, stirring | 2-(2-Nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane | Cyclization step |
| 5 | 2-(2-Nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane | DBU, dodecyl mercaptan, DMF, heating | 2-Azaspiro[3.3]heptane (free amine) | Deprotection of sulfonyl group |
| 6 | 2-Azaspiro[3.3]heptane | Boc anhydride, THF, alkaline pH, RT | Boc-protected azaspiro compound | Protection step |
| 7 | Boc-protected azaspiro compound | HCl gas / ethyl acetate solution | 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride | Salt formation |
Reaction Details and Conditions
Reduction of diester to diol: Controlled addition of LiAlH4 at low temperature prevents side reactions; quenching carefully with water followed by extraction yields pure diol.
Sulfonation: Methanesulfonyl chloride converts hydroxyl groups into good leaving groups (mesylates), enabling nucleophilic substitution.
Cyclization: Nucleophilic displacement by 2-nitrobenzenesulfonamide in DMSO with K2CO3 forms the azaspiro ring system.
Deprotection: Mild base (DBU) and dodecyl mercaptan remove the nitrobenzenesulfonyl protecting group without harsh conditions.
Boc protection and salt formation: Boc anhydride protects the free amine, allowing isolation and purification; subsequent treatment with HCl yields the hydrochloride salt.
Advantages of This Method
Avoids harsh conditions like strong alkali or metallic sodium for deprotection.
Mild reaction conditions improve safety and scalability.
Good yields and purity suitable for industrial scale-up.
Literature Reference
This method is described in a 2021 patent (CN112920103A) focusing on a mild preparation route for 2-azaspiro[3.3]heptane hydrochloride with detailed experimental procedures and examples.
Alternative Preparation via Alkylation and Ring Closure
Synthesis of Spirocyclic Core via Alkylation
Starting from 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (BBMO), hydroxide-facilitated alkylation forms the azetidine ring.
The key intermediate 2-oxa-6-azaspiro[3.3]heptane is synthesized in a scalable two-step process.
The alkylating agent BBMO is prepared from tribromoneopentyl alcohol via ring closure under Schotten–Baumann conditions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity | Notes |
|---|---|---|---|---|
| Alkylation of 2-fluoro-4-nitroaniline with BBMO | Sulfolane solvent, 80 °C, 2 h addition + 3 h reaction | 87% isolated | >99% | 100 g scale demonstrated |
| Preparation of BBMO from tribromoneopentyl alcohol | NaOH, Schotten–Baumann conditions, distillation | 72% isolated | >95% | Optimized for scalability |
Significance
This route avoids costly intermediates and tedious protecting group manipulations.
Demonstrated at multigram scale with high yield and purity.
Provides a lower-cost alternative for key spirocyclic intermediates used in drug development.
Comparative Summary Table of Preparation Methods
| Feature | Method from Cyclobutane-1,1-dicarboxylic Acid (Patent) | Alkylation with BBMO (Literature) |
|---|---|---|
| Starting Material | Cyclobutane-1,1-dicarboxylic acid | 2-Fluoro-4-nitroaniline + BBMO |
| Key Steps | Reduction → Sulfonation → Cyclization → Deprotection → Boc protection → HCl salt | Alkylation → Ring closure of BBMO from tribromoneopentyl alcohol |
| Reaction Conditions | Mild, moderate temperatures, organic solvents | Elevated temperature (80 °C), sulfolane solvent |
| Yield | Good, not explicitly quantified overall | 87% isolated for ring closure step |
| Scalability | Demonstrated at lab scale | Demonstrated at 100 g scale |
| Advantages | Mild, avoids harsh deprotection, suitable for industrial production | High yield, cost-effective, avoids unstable intermediates |
| Disadvantages | Multi-step, requires careful handling of reagents | Requires preparation of BBMO intermediate |
Additional Notes on Purification and Characterization
Purification typically involves extraction, crystallization, or column chromatography depending on intermediate.
Final hydrochloride salt is isolated as a solid, facilitating handling and storage.
Characterization includes NMR (1H, 13C), LCMS, and HPLC purity analysis.
Chemical Reactions Analysis
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like alane to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
It appears that the compound "2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride" is a building block used in chemical synthesis, particularly in drug design . However, comprehensive data tables and well-documented case studies focusing solely on the applications of this specific compound are not available in the search results.
Here's what can be gathered from the search results:
Basic Information:
- Name: 2-(2-azaspiro[3.3]heptan-2-yl)ethanol hydrochloride
- CAS Number: 2751740-20-0
- Molecular Formula: C8H16ClNO
- Molecular Weight: 177.67
- Purity: Typically available at 97%
Related Compounds and Applications:
- The compound 2-azaspiro[3.3]heptane derivatives are used in drug discovery and design . These derivatives can be incorporated into bioactive compounds .
- 2-Azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been reported as bioisosteres of pipecolic acid and were subjected to chemical transformations, resulting in a number of functionalized derivatives .
Additional Information:
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure mimics the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogs differ in substituents on the azaspiro core, influencing physicochemical and biological properties:
Key Observations :
- Substituent Effects : Methyl and methoxy groups (e.g., CAS 2089649-42-1, 1638761-19-9) increase molecular weight and alter hydrophobicity or polarity, impacting solubility and membrane permeability .
- Carbamate Derivatives : Compounds like CAS 1956355-97-7 introduce steric bulk, protecting reactive amines during synthetic workflows .
Physicochemical Properties
- Solubility: Ethanol-substituted analogs (e.g., hypothetical target compound) likely exhibit higher aqueous solubility than methyl or tert-butyl derivatives due to the hydroxyl group’s polarity. Methoxy derivatives (CAS 1638761-19-9) may balance solubility and lipophilicity .
- Molecular Weight : Ranges from 133.62 g/mol (base structure) to 248.75 g/mol (carbamate derivative), influencing pharmacokinetic properties like diffusion rates .
Biological Activity
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride, with CAS number 2751740-20-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H16ClNO
- Molecular Weight : 177.67 g/mol
- Purity : ≥ 97%
- IUPAC Name : 2-(2-azaspiro[3.3]heptan-2-yl)ethan-1-ol hydrochloride
- SMILES Notation : OCCN1CC2(CCC2)C1.[H]Cl
Biological Activity Overview
The biological activity of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride has not been extensively documented in the literature; however, some preliminary studies suggest potential applications in various therapeutic areas.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Variations in substituents on the azaspiro structure can significantly influence potency and selectivity. For instance, modifications that enhance electron-donating characteristics have been correlated with increased antibacterial activity in related compounds .
Case Studies and Research Findings
-
Anticancer Potential :
- Research on structurally similar compounds indicates that certain derivatives exhibit lower cytotoxicity towards normal cells compared to cancer cells, suggesting a potential for development as anticancer agents .
- A study highlighted the importance of specific functional groups in enhancing selectivity towards cancerous cells while minimizing effects on healthy tissues.
-
Cytotoxicity Studies :
- Compounds with spirocyclic structures have shown varying degrees of cytotoxicity against different cell lines. While direct studies on 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride are lacking, insights from related compounds suggest a need for further investigation into its cytotoxic profile .
Table 1: Comparative Biological Activities of Related Compounds
Q & A
Q. What are the primary synthetic routes for 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride, and how do reaction conditions affect yield?
The compound is synthesized via cyclization reactions and functional group modifications. A common method involves [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by β-lactam ring reduction using lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature (ambient to 80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of sulfonamide precursors significantly influence yield (70–85%) and purity. Post-synthesis purification via crystallization or chromatography ensures high purity (>95%) .
Q. Which structural features of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride enable its bioisosteric properties?
The spirocyclic core mimics piperidine/piperazine moieties, allowing it to engage with similar biological targets (e.g., kinases, GPCRs). The nitrogen atom in the azaspiro ring facilitates hydrogen bonding, while the ethanol substituent enhances solubility and modulates steric interactions. These features make it a versatile scaffold for drug design, particularly for central nervous system (CNS) targets .
Q. How should researchers handle and store 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol hydrochloride to ensure stability?
Store under inert atmosphere (argon/nitrogen) at room temperature. Avoid prolonged exposure to moisture or light, as the hydrochloride salt is hygroscopic. Stability studies recommend periodic analysis via HPLC to detect degradation products, with shelf-life typically exceeding 12 months under optimal conditions .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activities of derivatives?
Contradictions often arise from structural analogs with minor substituent variations (e.g., fluorination or methyl groups). To address this:
- Perform comparative molecular docking to assess binding affinity differences.
- Conduct kinase inhibition assays (e.g., CDK1, EGFR) under standardized conditions (IC50 measurements).
- Use NMR or X-ray crystallography to analyze conformational changes in target proteins .
Q. How can synthesis scalability be optimized without compromising purity?
Transition from batch to continuous flow reactors improves reaction consistency and reduces byproducts. For example, using microreactors for cycloaddition steps enhances heat transfer and reduces reaction time. Post-synthesis, employ simulated moving bed (SMB) chromatography for large-scale purification (>1 kg batches) .
Q. What in vitro assay designs are recommended for evaluating kinase inhibition?
- Enzyme Kinetics : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of CDK2 or EGFR at varying ATP concentrations.
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects.
- Cellular Models : Validate activity in cancer cell lines (e.g., HeLa) with Western blotting for downstream phosphorylation markers (e.g., ERK1/2) .
Q. Which biochemical pathways are most influenced by this compound, and how can they be validated?
The compound primarily modulates kinase signaling (e.g., EGFR in cancer, LRRK2 in Parkinson’s disease). Validation strategies include:
- siRNA knockdown of target kinases to confirm pathway specificity.
- Metabolomic profiling (LC-MS) to track changes in pathway intermediates (e.g., ATP, GTP levels).
- In vivo efficacy studies in transgenic mouse models for neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
